molecular formula C20H27NO3 B027814 1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate CAS No. 101711-05-1

1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate

Cat. No.: B027814
CAS No.: 101711-05-1
M. Wt: 329.4 g/mol
InChI Key: LFEGCLWKAFYJIE-DHZHZOJOSA-N
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Description

MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -: is a complex organic compound known for its unique chemical structure and properties. This compound is derived from mandelic acid, which is an aromatic alpha hydroxy acid. The addition of the alpha-(3-methyl-1-butenyl) group and the 3-quinuclidinyl ester moiety further enhances its chemical characteristics, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - typically involves multiple steps:

    Starting Material: The synthesis begins with mandelic acid.

    Addition of alpha-(3-METHYL-1-BUTENYL) Group:

    Formation of 3-QUINUCLIDINYL ESTER: The final step involves esterification, where the 3-quinuclidinyl group is attached to the modified mandelic acid. This step may require the use of reagents such as acid chlorides or anhydrides and specific catalysts to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it may be converted into various oxidized products depending on the reagents and conditions used.

    Reduction: Reduction reactions can also occur, leading to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of other organic compounds.

Biology

In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, providing insights into biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on certain medical conditions, although detailed studies are required to establish its efficacy and safety.

Industry

In the industrial sector, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (E) -
  • MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, ® -
  • MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (S) -

Uniqueness

The (Z) configuration of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER distinguishes it from its isomers. This configuration affects its chemical reactivity, biological activity, and overall properties, making it unique among similar compounds.

Properties

CAS No.

101711-05-1

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate

InChI

InChI=1S/C20H27NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h3-8,11,15-16,18,23H,9-10,12-14H2,1-2H3/b11-8+

InChI Key

LFEGCLWKAFYJIE-DHZHZOJOSA-N

SMILES

CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

Isomeric SMILES

CC(C)/C=C/C(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

Canonical SMILES

CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

Synonyms

MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -

Origin of Product

United States

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